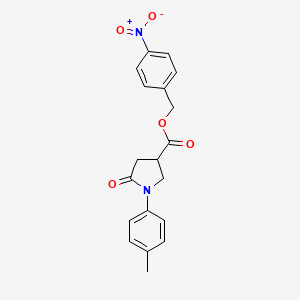
ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as ethyl vanillin piperazine, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound vanillin piperazine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, this compound vanillin piperazine has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and detoxification. In cardiovascular diseases, this compound vanillin piperazine has been demonstrated to activate the NO/cGMP pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
Ethyl vanillin piperazine has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, this compound vanillin piperazine has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, this compound vanillin piperazine has been demonstrated to reduce oxidative stress and inflammation, as well as improve synaptic plasticity and cognitive function. In cardiovascular diseases, this compound vanillin piperazine has been shown to improve endothelial function and reduce blood pressure, as well as protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl vanillin piperazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, such as its limited solubility in aqueous solutions and potential off-target effects.
Direcciones Futuras
There are several future directions for the research on ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound vanillin piperazine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the research on this compound vanillin piperazine holds promise for the development of novel therapeutic strategies in various fields of medicine.
Métodos De Síntesis
Ethyl vanillin piperazine can be synthesized through a multi-step process that involves the reaction of vanillin with piperidine, followed by the addition of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylateene oxide and ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate chloroformate. The resulting product is purified through column chromatography to obtain pure this compound vanillin piperazine.
Aplicaciones Científicas De Investigación
Ethyl vanillin piperazine has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer treatment, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound vanillin piperazine has been found to protect against oxidative stress and improve cognitive function. In cardiovascular diseases, this compound vanillin piperazine has been demonstrated to have vasodilatory effects and reduce blood pressure.
Propiedades
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-23-17(21)18(8-5-9-19(14-18)10-11-20)13-15-6-4-7-16(12-15)22-2/h4,6-7,12,20H,3,5,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZGKESDDFIMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CCO)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5157541.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5157544.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)
![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5157587.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5157598.png)
![N,N'-[(2-oxo-1,2-dihydrobenzo[cd]indole-6,8-diyl)bis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B5157606.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)
![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)